molecular formula C7H11N3O B13489900 {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol

Cat. No.: B13489900
M. Wt: 153.18 g/mol
InChI Key: XOBXSZMVFDYRBL-UHFFFAOYSA-N
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Description

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-ylmethanol

InChI

InChI=1S/C7H11N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h11H,1-5H2

InChI Key

XOBXSZMVFDYRBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=N2)CO)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as xylene or using a catalyst like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, oxidized derivatives, and reduced forms of the compound .

Mechanism of Action

The mechanism of action of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biological Activity

The compound {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol is a member of the triazolo-pyridine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N4O
  • Molecular Weight : 164.17 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer properties and inhibition of certain enzymes.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazolo-pyridine derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibited varying degrees of cytotoxicity against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
    • IC50 values for related compounds in the triazolo-pyridine series have been reported to range from 0.80 to 2.73 μM against these cell lines .
  • Mechanism of Action :
    • The mechanism underlying the antiproliferative effects involves inhibition of tubulin assembly and disruption of microtubule dynamics. This action is crucial for cell division and proliferation .

Enzyme Inhibition

Research has shown that this compound also acts as an inhibitor for various enzymes:

  • c-Met Kinase : Some derivatives have demonstrated significant inhibitory activity against c-Met kinase (IC50 = 0.090 μM), which is involved in tumor growth and metastasis .

Data Summary

The following table summarizes the biological activities and IC50 values for various derivatives related to this compound:

CompoundTarget Cell LineIC50 (μM)Mechanism
Compound AHeLa1.06 ± 0.16Tubulin inhibition
Compound BA5491.23 ± 0.18c-Met kinase inhibition
Compound CMCF-72.73 ± 0.33Apoptosis induction

Case Studies

Several case studies have been documented that explore the synthesis and evaluation of triazolo-pyridine derivatives:

  • Synthesis and Evaluation :
    • A study synthesized a series of triazolo-pyridine derivatives and evaluated their cytotoxicity against multiple cancer cell lines using the MTT assay .
    • Results indicated that modifications at specific positions on the triazole ring significantly influenced biological activity.
  • Structure-Activity Relationship (SAR) :
    • Research indicates that substituents on the pyridine ring can enhance or diminish biological activity. For example, compounds with electron-donating groups tended to show increased potency against cancer cells .

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